molecular formula C14H17ClN2O4 B8308720 4-Chloro-6-methoxy-7-(2-(2-methoxyethoxy)ethoxy)quinazoline

4-Chloro-6-methoxy-7-(2-(2-methoxyethoxy)ethoxy)quinazoline

Cat. No. B8308720
M. Wt: 312.75 g/mol
InChI Key: XOCYVGVYDMKJRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-6-methoxy-7-(2-(2-methoxyethoxy)ethoxy)quinazoline is a useful research compound. Its molecular formula is C14H17ClN2O4 and its molecular weight is 312.75 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C14H17ClN2O4

Molecular Weight

312.75 g/mol

IUPAC Name

4-chloro-6-methoxy-7-[2-(2-methoxyethoxy)ethoxy]quinazoline

InChI

InChI=1S/C14H17ClN2O4/c1-18-3-4-20-5-6-21-13-8-11-10(7-12(13)19-2)14(15)17-9-16-11/h7-9H,3-6H2,1-2H3

InChI Key

XOCYVGVYDMKJRM-UHFFFAOYSA-N

Canonical SMILES

COCCOCCOC1=C(C=C2C(=C1)N=CN=C2Cl)OC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of 6-methoxy-7-(2-(2-methoxyethoxy)ethoxy)-3,4-dihydroquinazolin-4-one (930 mg, 3.16 mmol) in thionyl chloride (15 ml) and DMF (150 μl) was heated at 60° C. for 1.5 hours. The mixture was allowed to cool and the volatiles were removed by evaporation and by azeotroping with toluene. The residue was dissolved in methylene chloride and 5% aqueous sodium hydrogen carbonate solution was added until the aqueous layer was at pH8. The organic layer was separated, washed with brine, dried (MgSO4) and the solvent removed by evaporation. The residue was purified by flash chromatography eluting with ethyl acetate to give 4-chloro-6-methoxy-7-(2-(2-methoxyethoxy)ethoxy)quinazoline (863 mg, 87%).
Quantity
930 mg
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Name
Quantity
150 μL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of 6-methoxy-7-(2-(2-methoxyethoxy)ethoxy)quinazolin-4-one (930 mg, 3.2 mmol) in thionyl chloride (15 ml) containing DMF (150 μl) was heated at 60° C. for 1.5 hours. The volatiles were removed by evaporation. The residue was dissolved in methylene chloride, the solution was cooled to 5° C. and adjusted to pH8 by the addition of 5% aqueous sodium hydrogen carbonate solution. The organic layer was separated, washed with brine, dried (MgSO4), filtered and the volatiles were removed under vacuum. The residue was purified by column chromatography eluting with ethyl acetate to give 4-chloro-6-methoxy-7-(2-(2-methoxyethoxy)ethoxy)quinazoline (863 mg, 87%).
Quantity
930 mg
Type
reactant
Reaction Step One
Name
Quantity
150 μL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.